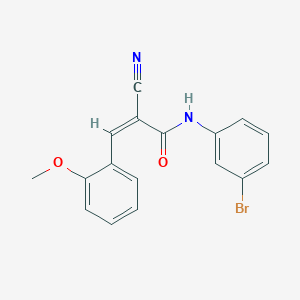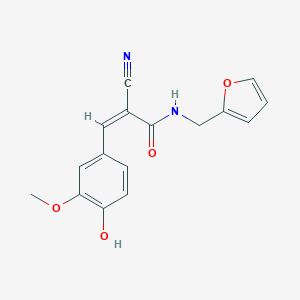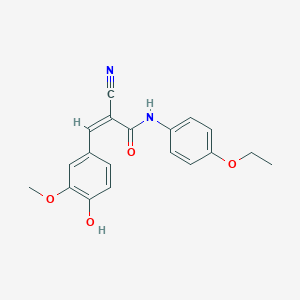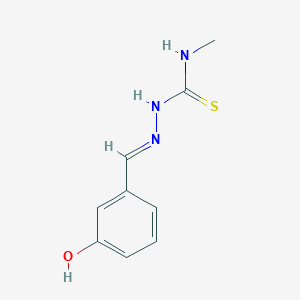
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide, also known as AMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. AMT is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been shown to interact with a number of different proteins, including kinases, phosphatases, and ion channels, which may contribute to its diverse range of effects.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and receptors in the body. It has also been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications.
実験室実験の利点と制限
One of the primary advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide in laboratory experiments is its versatility. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been shown to interact with a wide range of proteins, making it a useful tool for investigating a variety of biological processes. However, one limitation of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide. One area of interest is the development of new pain medications based on the anti-inflammatory and analgesic properties of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide and how it interacts with different proteins in the body. Finally, there may be potential applications for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide in the treatment of other diseases and conditions, such as cancer and neurological disorders.
合成法
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 5-acetyl-4-methyl-1,3-thiazole-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide in its pure form.
科学的研究の応用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary uses of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is as a tool for studying the mechanisms of action of various enzymes and receptors in the body. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been shown to interact with a number of different proteins, including kinases, phosphatases, and ion channels, making it a versatile tool for investigating a wide range of biological processes.
特性
製品名 |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide |
|---|---|
分子式 |
C13H11N3O4S |
分子量 |
305.31 g/mol |
IUPAC名 |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O4S/c1-7-11(8(2)17)21-13(14-7)15-12(18)9-3-5-10(6-4-9)16(19)20/h3-6H,1-2H3,(H,14,15,18) |
InChIキー |
WPMURQRZFHQAJD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)

![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)

![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)